molecular formula C15H20N2O3 B602107 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 441781-23-3

8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B602107
M. Wt: 276.34
InChI Key:
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Description

“8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C15H20N2O3 . It has a molecular weight of 276.33100 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) . The SMILES representation is C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 276.33100 . Unfortunately, the sources do not provide information on its density, boiling point, melting point, or flash point .

Scientific Research Applications

Synthesis and Antihypertensive Activity

Research conducted in 1981 by Caroon et al. explored the synthesis of new derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds substituted with 2-(3-indolyl)ethyl, for potential antihypertensive applications. These compounds showed promise as alpha-adrenergic blockers, particularly in cases of hypertension (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonists

A study by Smith et al. in 1995 synthesized a series of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, including 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds demonstrated potent NK2 receptor antagonist activity and selectivity, offering potential therapeutic use in conditions like bronchoconstriction (Smith et al., 1995).

Inhibition of Neural Ca-Uptake

Tóth et al. in 1997 reported the synthesis of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds exhibited significant inhibitory effects on calcium uptake into cerebrocortical synaptosomes and showed protective action against brain edema and memory and learning deficits, indicating potential in treating brain-related pathologies (Tóth et al., 1997).

M1 Muscarinic Agonists

Tsukamoto et al., in 1995, synthesized a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to M1 muscarinic agonists. These compounds showed binding affinities for M1 and M2 receptors and exhibited in vivo muscarinic activity. This suggests their potential use in treating memory impairments, such as those associated with Alzheimer's disease (Tsukamoto et al., 1995).

properties

IUPAC Name

8-[2-(3-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-13-3-1-2-12(10-13)4-7-17-8-5-15(6-9-17)11-16-14(19)20-15/h1-3,10,18H,4-9,11H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTTZGCVKGAGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857763
Record name 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

CAS RN

441781-23-3
Record name 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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